

Spectroscopic Profile of 5-Bromo-2-(4-fluorophenyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name:	5-Bromo-2-(4-fluorophenyl)pyridine
Cat. No.:	B1289181

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This technical whitepaper provides an in-depth analysis of the spectral data for the compound **5-Bromo-2-(4-fluorophenyl)pyridine**, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Compound Overview

Structure:

IUPAC Name: **5-Bromo-2-(4-fluorophenyl)pyridine** Molecular Formula: C₁₁H₇BrFN
Molecular Weight: 252.08 g/mol CAS Number: 463336-07-4

Spectroscopic Data

The following sections present the predicted and experimentally supported spectral data for **5-Bromo-2-(4-fluorophenyl)pyridine**. The data is organized into clear, tabular formats for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted chemical shifts for **5-Bromo-2-(4-fluorophenyl)pyridine** in deuterated chloroform (CDCl₃) are detailed below. These predictions are based on the analysis of similar structures, such as 2-(4-fluorophenyl)pyridine.[1]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.75	d	~2.4	1H	H-6 (Pyridine)
~8.00 - 7.95	m	2H		H-2', H-6' (Fluorophenyl)
~7.90	dd	~8.8, 2.4	1H	H-4 (Pyridine)
~7.65	d	~8.8	1H	H-3 (Pyridine)
~7.20 - 7.15	m	2H		H-3', H-5' (Fluorophenyl)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The predicted chemical shifts for **5-Bromo-2-(4-fluorophenyl)pyridine** in CDCl₃ are presented below, based on data from analogous compounds.[1]

Chemical Shift (δ , ppm)	Assignment
~163.6 (d, $J \approx 250$ Hz)	C-4' (C-F)
~158.0	C-2 (Pyridine)
~150.8	C-6 (Pyridine)
~141.0	C-4 (Pyridine)
~135.0 (d, $J \approx 3$ Hz)	C-1'
~129.0 (d, $J \approx 8$ Hz)	C-2', C-6'
~121.0	C-3 (Pyridine)
~118.5	C-5 (Pyridine, C-Br)
~115.8 (d, $J \approx 22$ Hz)	C-3', C-5'

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For **5-Bromo-2-(4-fluorophenyl)pyridine**, the presence of bromine provides a characteristic isotopic pattern.

m/z	Relative Intensity (%)	Assignment
253	~98	[M+2] ⁺ (containing ⁸¹ Br)
251	100	[M] ⁺ (containing ⁷⁹ Br)
172	Moderate	[M - Br] ⁺
145	Moderate	[M - Br - C ₆ H ₄ F] ⁺

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted significant absorption bands for **5-Bromo-2-(4-fluorophenyl)pyridine** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretching (aromatic)
1600-1450	Strong	C=C and C=N stretching (pyridine and phenyl rings)
1230-1210	Strong	C-F stretching
1100-1000	Strong	C-Br stretching
850-800	Strong	C-H bending (out-of-plane)

Experimental Protocols

The following are generalized experimental methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 or 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of **5-Bromo-2-(4-fluorophenyl)pyridine** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Data Acquisition: The solution is transferred to a 5 mm NMR tube. The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. ¹H NMR spectra are acquired using a standard pulse sequence, and ¹³C NMR spectra are acquired with proton decoupling.
- Data Processing: The raw data is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are calibrated using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

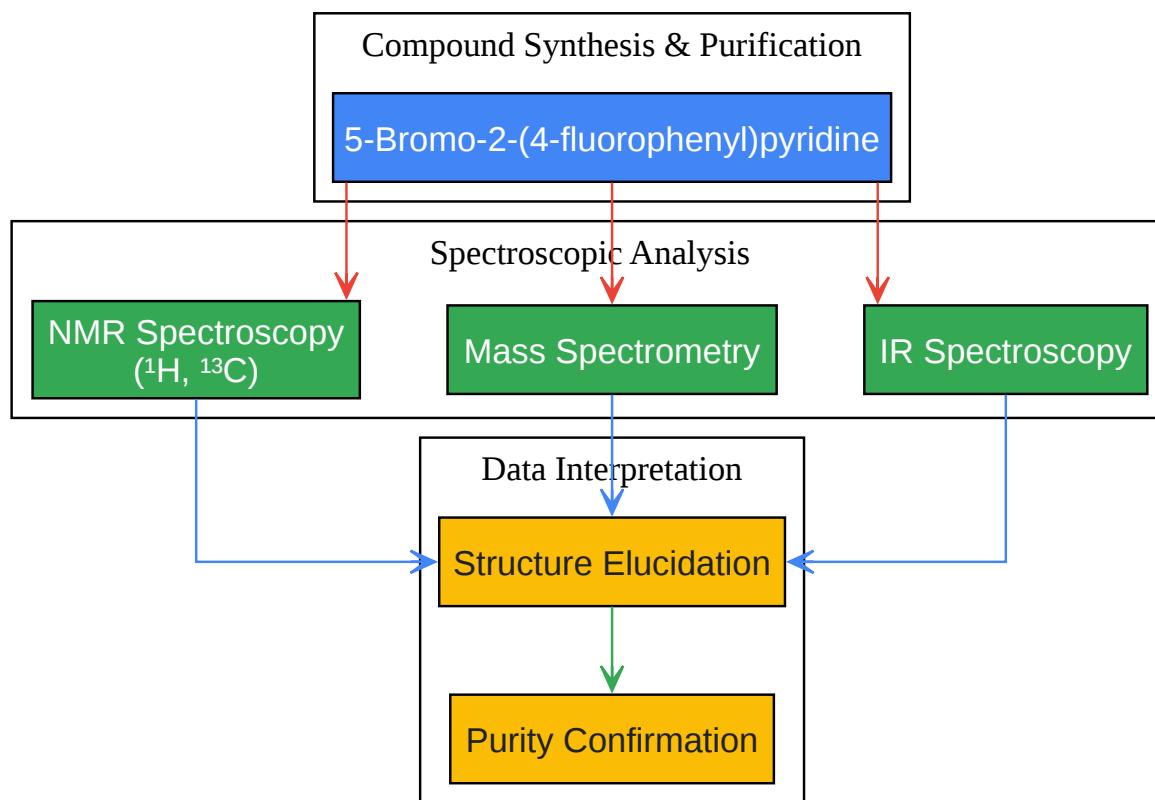
- Sample Introduction: For EI, a small amount of the sample is introduced into the ion source via a direct insertion probe. For ESI, the sample is dissolved in a suitable solvent and infused into the source.
- Ionization: In EI mode, the sample is bombarded with a beam of electrons (typically 70 eV). In ESI mode, a high voltage is applied to a liquid to create an aerosol.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound.

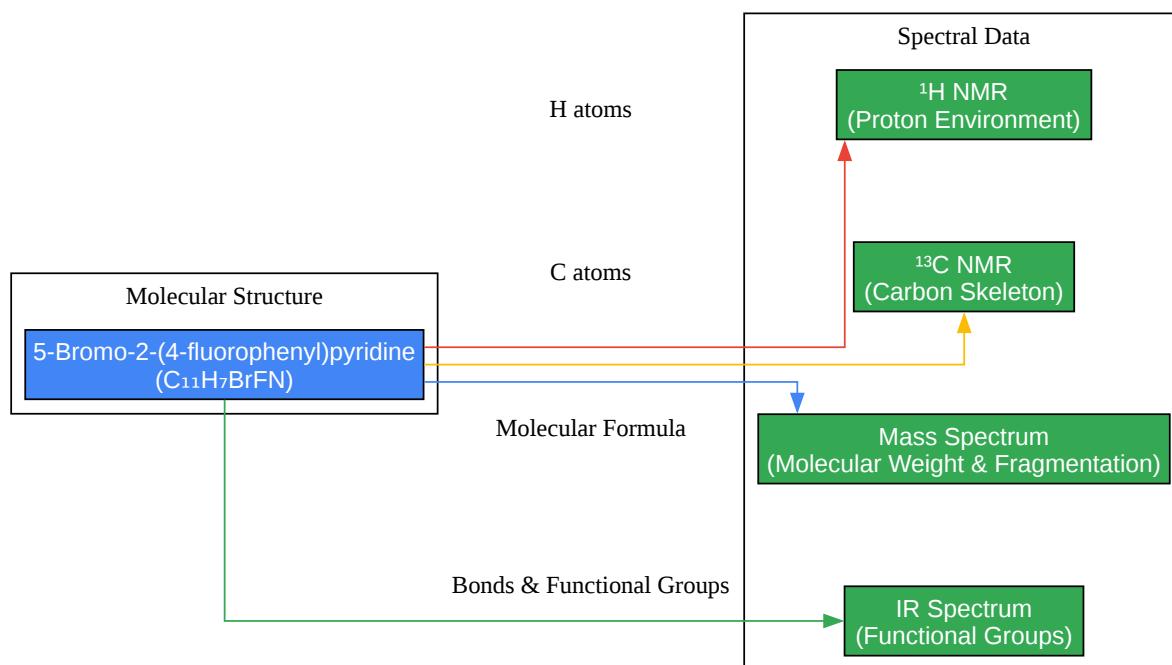
Workflow and Structural Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationship between the compound's structure and its spectral data.



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Caption: General workflow for the synthesis, spectroscopic analysis, and structural elucidation of a chemical compound.



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Caption: Logical relationship between the molecular structure and the corresponding spectral data.

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References

- 1. rsc.org [rsc.org]

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